Elovl1-22
Description
Overview of the Elongation of Very Long Chain Fatty Acids (ELOVL) Enzyme Family
General Enzymatic Function and Cellular Localization of ELOVL Proteins
ELOVL proteins are multi-pass transmembrane enzymes predominantly localized to the endoplasmic reticulum (ER). nih.gov Their enzymatic function involves the condensation of an acyl-CoA substrate with malonyl-CoA, forming a 3-ketoacyl-CoA. Structurally, ELOVL enzymes contain conserved features crucial for their activity and localization, including a characteristic ELO domain, a catalytic histidine motif (HXXHH), and an ER-retention signal (KXKXX) located at the C-terminus. nih.gov
Substrate Specificity and Tissue Distribution of ELOVL Isoforms, with Emphasis on ELOVL1
A key characteristic of the ELOVL enzyme family is the distinct substrate specificity exhibited by each isoform, along with varying tissue expression patterns. nih.govnih.gov ELOVL1 demonstrates a preference for elongating saturated and monounsaturated fatty acids, particularly those with chain lengths between C18 and C26. Studies indicate that ELOVL1 exhibits the highest enzymatic activity towards C22:0 acyl-CoA. ELOVL1 is broadly expressed across various mammalian tissues, with notable high expression observed in the skin and brain. nih.gov It is considered a primary enzyme responsible for the synthesis of C22:0-CoA and C24:0-CoA in most tissues. In contrast, other ELOVL isoforms, such as ELOVL2 and ELOVL5, are primarily involved in the elongation of polyunsaturated fatty acids. nih.gov
Identification and Characterization of ELOVL1-22 as a Selective ELOVL1 Inhibitor
This compound has been identified and characterized as a potent and selective chemical inhibitor of the ELOVL1 enzyme, making it a valuable research compound. This compound is also referenced in research literature as "Compound 22" or "ELOVL1-IN-3". Chemically, this compound is known as (2S)-2-phenyl-4-[6-[[cis-3-(1H-pyrazol-1-yl)cyclobutyl]oxy]-4-pyrimidinyl]-morpholine and has the CAS Number 2761063-99-2. Its molecular formula is C21H23N5O2, with a molecular weight of 377.4. Research has shown that this compound effectively reduces the synthesis of lysohexacosanoylphosphatidylcholine (LPC(C26:0)), a recognized marker of ELOVL1 enzymatic activity inhibition.
Discovery Methodologies for this compound
The discovery of this compound involved a high-throughput radiometric screening approach designed to identify inhibitors of the ELOVL1 enzyme. This compound emerged from the development of a series of pyrimidine (B1678525) ether-based compounds. Computational techniques, including homology modeling, molecular docking studies, and molecular dynamics simulations, have been employed to investigate the binding interactions and mode of inhibition of this compound with the ELOVL1 enzyme.
Selectivity Profile of this compound Against Other ELOVL Isoforms
A key characteristic of this compound as a research tool is its demonstrated selectivity for ELOVL1 over other members of the ELOVL family. In cell-based assays measuring the synthesis of LPC(C26:0) in HEK293 cells, this compound exhibits an IC50 value of 400 pM, indicating potent inhibition of ELOVL1-mediated activity. In contrast, studies evaluating its activity against other isoforms, specifically ELOVL4, ELOVL6, and ELOVL7, have reported IC50 values greater than 50 µM. This significant difference in IC50 values highlights the selectivity of this compound for ELOVL1. Furthermore, this compound has been assessed against a panel of 34 receptors at a concentration of 10 µM, showing no significant off-target activity.
Selectivity of this compound Against ELOVL Isoforms
| ELOVL Isoform | IC50 (µM) |
| ELOVL1 | 0.0004 (400 pM) |
| ELOVL4 | >50 |
| ELOVL6 | >50 |
| ELOVL7 | >50 |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme activity.
Structure
3D Structure
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-phenyl-4-[6-(3-pyrazol-1-ylcyclobutyl)oxypyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C21H23N5O2/c1-2-5-16(6-3-1)19-14-25(9-10-27-19)20-13-21(23-15-22-20)28-18-11-17(12-18)26-8-4-7-24-26/h1-8,13,15,17-19H,9-12,14H2 |
InChI Key |
JXGFJBHPOCYADP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=CC(=NC=N2)OC3CC(C3)N4C=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Ii. Molecular Mechanisms of Elovl1 22 Action on Elovl1
ELOVL1 Enzyme Kinetics and Substrate Preference
ELOVL1 is a critical enzyme within the fatty acid elongation system in mammals, primarily responsible for extending the carbon chains of long- and very long-chain fatty acids. uniprot.orguniprot.orggenecards.org
ELOVL1 catalyzes the initial and rate-limiting step of the VLCFA elongation cycle. uniprot.orguniprot.orggenecards.org This cycle, which occurs in the endoplasmic reticulum, involves a series of four reactions that sequentially add two carbon units to an existing fatty acyl-CoA substrate. uniprot.orguniprot.orggenecards.org The reaction catalyzed by ELOVL1 is a condensation reaction between a long- or very long-chain acyl-CoA and malonyl-CoA, resulting in a 3-oxoacyl-CoA, with the release of CO2 and CoA. uniprot.orguniprot.org This process is fundamental for the de novo synthesis of VLCFAs.
ELOVL1 exhibits distinct substrate preferences, primarily acting on saturated and monounsaturated acyl-CoA substrates. uniprot.orguniprot.orggenecards.orgnih.gov Studies have demonstrated that ELOVL1 is particularly active towards saturated acyl-CoAs ranging from C18:0 to C26:0, showing the highest activity with C22:0-CoA. nih.govuniprot.org Evidence also indicates its activity towards monounsaturated substrates, such as C20:1(n-9) and C22:1(n-9) fatty acids when supplied with CoA and ATP, highlighting its role in the synthesis of both saturated and monounsaturated VLCFAs, including those incorporated into sphingolipids. uniprot.orguniprot.orgnih.gov
| ELOVL1 Substrate Preference |
| Favors saturated and monounsaturated acyl-CoA substrates. uniprot.orguniprot.orggenecards.orgnih.gov |
| Highest activity observed with C22:0-CoA. nih.govuniprot.org |
| Active on saturated C18:0-C26:0 acyl-CoAs. nih.govuniprot.org |
| Shows activity towards monounsaturated C20:1(n-9) and C22:1(n-9). nih.gov |
ELOVL1-22 Binding and Inhibition Modality
This compound exerts its effect by inhibiting the enzymatic activity of ELOVL1. probechem.comcaymanchem.com
ELOVL1 is considered the primary enzyme responsible for the synthesis of C26:0 VLCFAs. acs.orgembopress.org this compound has been shown to effectively reduce the synthesis of C26:0 VLCFAs. probechem.comnih.gov In HEK293 cells, this compound reduces C26:0 VLCFA synthesis with an EC50 of 0.4 nM. probechem.com In vitro studies using fibroblasts and lymphocytes from patients with ALD have also demonstrated a reduction in C26:0 VLCFA synthesis upon treatment with this compound. probechem.comnih.gov Furthermore, in an Abcd1-/- mouse model, this compound treatment led to a reduction in blood levels of C26:0 lysophosphatidyl choline (B1196258) (LPC), a marker of accumulated VLCFAs, bringing levels close to those of wild-type mice. probechem.comcaymanchem.comnih.govmedchemexpress.com Knockdown studies of ELOVL1 corroborate these findings, showing a decrease in the elongation of C22:0 to C26:0 and a reduction in C26:0 levels. embopress.orgnih.gov
This compound is characterized by its high potency and selectivity as an ELOVL1 inhibitor. probechem.comcaymanchem.comnih.gov In vitro assays measuring LPC(C26:0) synthesis in HEK293 cells, a proxy for ELOVL1 activity, show an IC50 of 400 pM for this compound. caymanchem.com The compound demonstrates significant selectivity for ELOVL1 over other ELOVL family members, specifically ELOVL4, ELOVL6, and ELOVL7, with reported IC50 values exceeding 50 µM for these enzymes. caymanchem.com Its selectivity profile also includes a panel of 34 receptors, showing no significant activity at 10 µM. caymanchem.com Computational modeling suggests that the selective inhibition by this compound may be due to its binding within a unique site near the occluded end of ELOVL1, which is not present in other elongases like ELOVL7, thereby preventing the binding of long-chain fatty acyl-CoA substrates. researchgate.net
| This compound In Vitro Inhibition Data |
| Target: ELOVL1 |
| Assay: LPC(C26:0) synthesis in HEK293 cells |
| IC50: 400 pM caymanchem.com |
| Selectivity: >50 µM for ELOVL4, ELOVL6, and ELOVL7 caymanchem.com |
| No significant activity against a panel of 34 receptors at 10 µM. caymanchem.com |
Downstream Consequences of ELOVL1 Inhibition on Lipid Biosynthesis Pathways
The inhibition of ELOVL1 by compounds like this compound has downstream effects that extend beyond the immediate reduction of VLCFA synthesis, impacting broader lipid biosynthesis pathways. genecards.orgresearchgate.net
VLCFAs, particularly those synthesized by ELOVL1, serve as essential building blocks for various complex lipids, including sphingolipids and glycerophospholipids. uniprot.orguniprot.orggenecards.org ELOVL1 plays a crucial role in the synthesis of C24 saturated and monounsaturated sphingolipids. uniprot.orguniprot.orgnih.gov Inhibition of ELOVL1 can lead to a depletion of C24-ceramides and related lipids, which are vital for maintaining the structural integrity and function of cell membranes. mdpi.com This can result in alterations in membrane composition and disruption of lipid structures like the sphingomyelin-ceramide cycle and lipid rafts. mdpi.com While the primary effect is on VLCFAs, inhibiting ELOVL1 may also indirectly influence the levels of precursor fatty acids by reducing their consumption in the elongation process. biorxiv.org The activity and expression of ELOVL1 are also influenced by other cellular regulatory pathways, such as the mTORC1 pathway, suggesting that ELOVL1 inhibition can be part of a larger network of lipid metabolic control. nih.govanimbiosci.org
| Downstream Impacts of ELOVL1 Inhibition |
| Reduced synthesis of VLCFA-containing lipids, such as C24 sphingolipids. uniprot.orguniprot.orgnih.govmdpi.com |
| Alterations in cell membrane composition and structure. mdpi.com |
| Potential accumulation of precursor fatty acids. biorxiv.org |
| Interplay with broader lipid metabolic regulatory networks. nih.govanimbiosci.org |
Alterations in VLCFA and Ultra-Long Chain Fatty Acid (ULCFA) Pools
ELOVL1 catalyzes the initial and rate-limiting step in the elongation process, adding two carbons to existing fatty acyl-CoA substrates. nih.govlipidmaps.orgnih.govymdb.ca While ELOVL1 exhibits activity towards saturated C18 to C26 acyl-CoA substrates, its highest activity is observed with C22:0 acyl-CoA, playing a crucial role in the production of C24:0 and C26:0 fatty acids. nih.govnih.gov ELOVL1 is considered a major elongase responsible for generating C24:0 and C26:0 in many tissues. nih.gov
Inhibition of ELOVL1 by compounds like this compound, or through genetic knockdown, leads to a reduction in the synthesis of these longer-chain fatty acids. Studies have demonstrated that ELOVL1 knockdown diminishes the elongation of C22:0 to C26:0, resulting in significantly reduced levels of C26:0. nih.govnih.govnih.gov The compound this compound has been shown to reduce the synthesis of lysohexacosanoylphosphatidylcholine (LPC(C26:0)), a marker of ELOVL1 inhibition, in cell-based assays and decrease its levels in the blood and central nervous system in mouse models. lipidmaps.org
Conversely, the inhibition of ELOVL1 can lead to an accumulation of its substrates, such as C20:0 fatty acids. uni.lu This shift in fatty acid pools underscores the direct impact of ELOVL1 activity, and its inhibition by this compound, on maintaining the balance of VLCFAs and ULCFAs within cells and tissues.
Influence on Sphingolipid Synthesis, including C24:0 and C24:1 Sphingolipids
ELOVL1 plays a critical role in the synthesis of sphingolipids, particularly those containing very long acyl chains like C24:0 and C24:1. nih.govwikidata.orglipidmaps.orgnih.govymdb.canih.gov The enzyme provides the necessary C24-CoA substrates that are then utilized by ceramide synthases, such as CERS2, in the synthesis of C24 sphingolipids. nih.govuni.lunih.gov This coordinated action between ELOVL1 and CERS2 is essential for the production of these specific sphingolipid species. nih.gov
Research indicates that ELOVL1 is important for the synthesis of both saturated C24:0 and monounsaturated C24:1 sphingolipids. nih.govwikidata.orglipidmaps.orgnih.govymdb.canih.gov Inhibition of ELOVL1 has been shown to affect the levels of C24 ceramides (B1148491) and sphingomyelins. nih.gov For instance, a mutation affecting ELOVL1 enzymatic activity resulted in decreased levels of sphingomyelins and C24 ceramides in patient cells. nih.gov These findings highlight the direct link between ELOVL1 activity, the availability of very long-chain fatty acyl-CoAs like C24:0-CoA, and the subsequent synthesis of C24-containing sphingolipids.
The impact of this compound on ELOVL1 activity, therefore, extends to influencing the composition of cellular sphingolipids, with a notable effect on the pools of C24:0 and C24:1 sphingolipids.
Iii. Cellular and Biochemical Effects of Elovl1 22 Inhibition
Modulation of Cellular Lipid Homeostasis by ELOVL1-22 Inhibition
Inhibiting ELOVL1 with this compound directly impacts cellular lipid homeostasis, particularly affecting the levels of VLCFAs and complex lipids derived from them. ELOVL1 is primarily responsible for elongating saturated and monounsaturated fatty acids ranging from C18 to C26, with particularly high activity towards C22:0 acyl-CoA acs.orgpnas.orguniprot.orgassaygenie.com. By blocking this elongation step, this compound leads to a reduction in the cellular pools of specific VLCFAs and their downstream metabolites.
Effects on Lysophosphatidylcholine (B164491) (LPC(C26:0)) Levels
A notable effect of this compound inhibition is the significant reduction in the levels of lysophosphatidylcholine containing a 26-carbon saturated fatty acid chain, specifically LPC(C26:0). Studies have shown that this compound selectively inhibits ELOVL1-mediated C26:0 LPC synthesis in cell lines such as HEK293 cells caymanchem.commedchemexpress.com. The compound has demonstrated potent inhibition of LPC(C26:0) synthesis in these cells, with an IC50 value reported in the picomolar range caymanchem.combioscience.co.uk. Furthermore, research using animal models, such as the Abcd1 knockout mouse model of adrenoleukodystrophy (ALD), has shown that this compound treatment significantly reduces blood and central nervous system levels of LPC(C26:0) caymanchem.comprobechem.comnih.govnih.govembopress.org. This reduction in LPC(C26:0) is considered a marker of effective ELOVL1 inhibition caymanchem.com.
Data on this compound's inhibitory effect on LPC(C26:0) synthesis in HEK293 cells:
| Cell Line | Target | Effect on LPC(C26:0) Synthesis | IC50 | Reference |
| HEK293 | ELOVL1 | Inhibition | 400 pM | caymanchem.combioscience.co.uk |
Impact on Ceramide and Sphingomyelin (B164518) Composition
ELOVL1 plays a critical role in the synthesis of VLCFAs that are essential for the formation of specific ceramide and sphingomyelin species, particularly those containing C24 and C26 fatty acid chains acs.orgpnas.orgmdpi.com. Inhibition or deficiency of ELOVL1 results in decreased levels of these very long-chain ceramides (B1148491) and sphingomyelins acs.orgmdpi.comnih.gov. For instance, a deficiency in ELOVL1 can lead to a depletion of C24-ceramide and a disrupted sphingomyelin-ceramide cycle, impacting the composition of cellular membranes mdpi.com. The malfunction of ELOVL1 directly affects the production of C24-fatty acids and C24-ceramides, which are subsequently converted to C24-sphingomyelin mdpi.com. Studies have confirmed that ELOVL1 is essential for the production of C24 sphingolipids, and its activity is regulated in conjunction with ceramide synthase 2 (CERS2), an enzyme crucial for C24 sphingolipid synthesis pnas.orgnih.govpnas.orgfrontiersin.org. Therefore, inhibiting ELOVL1 with this compound is expected to alter the balance and composition of ceramide and sphingomyelin pools within cells, specifically reducing levels of species containing very long fatty acid chains.
Influence on Membrane Lipid Composition and Cellular Functions
The alterations in cellular lipid homeostasis induced by ELOVL1 inhibition, particularly the changes in VLCFA-containing ceramides and sphingomyelins, have significant consequences for membrane lipid composition and downstream cellular functions medchemexpress.comprobechem.commdpi.com. VLCFAs are crucial components of cellular membranes, influencing their fluidity, organization, and function genecards.orgacs.orgnih.gov.
Changes in Membrane Microdomain Structure and Function
VLCFAs are essential constituents of lipid rafts, which are specialized microdomains within cellular membranes that play roles in organizing membrane proteins and facilitating various signaling processes nih.govmdpi.comspringermedizin.de. Ceramides, particularly those with saturated fatty acid chains, significantly influence the physicochemical characteristics of lipid membranes and can promote the formation of ordered membrane domains mdpi.com. A deficiency or dysfunction of ELOVL1, leading to altered VLCFA and ceramide levels, can disrupt the structure and function of these membrane microdomains mdpi.com. Research has shown that the importance of C24 sphingolipids in membrane microdomain function is significant, and knockdown of ELOVL1 can lead to a reduction in the activity of proteins associated with these domains, such as the Src kinase LYN pnas.orgnih.govpnas.orgfrontiersin.org. Inhibiting ELOVL1 with this compound would therefore be expected to impact the composition and integrity of lipid rafts and other membrane microdomains, potentially affecting the localization and activity of proteins within these structures.
Implications for Cell Proliferation and Migration
Changes in membrane lipid composition, influenced by enzymes like ELOVL1, can have implications for fundamental cellular processes such as proliferation and migration caymanchem.commedchemexpress.com. ELOVL1 itself has been implicated in promoting cancer cell proliferation and migration through alterations in lipid metabolism and membrane lipid composition nih.govspringermedizin.deresearchgate.net. While direct studies specifically detailing the effects of this compound on cell proliferation and migration were not extensively found in the provided snippets, the role of ELOVL1 in these processes suggests that its inhibition by this compound could modulate these cellular behaviors. For example, silencing of ELOVL1 has been shown to inhibit the growth and migration of certain cancer cells researchgate.netnih.gov. This indicates that targeting ELOVL1 activity with an inhibitor like this compound could potentially impact cell proliferative and migratory capacities.
Interaction with Cellular Signaling Pathways
The alterations in lipid metabolism and membrane composition caused by ELOVL1 inhibition can influence various cellular signaling pathways caymanchem.combioscience.co.ukmedchemexpress.comprobechem.com. Very long-chain fatty acid-derived lipids, including sphingolipids and ceramides, can act as signaling molecules or modulators of protein function, thereby regulating cellular responses to stimuli nih.govspringermedizin.de. ELOVL1 has been suggested to play a role in pathways related to the immune system nih.govspringermedizin.de. Furthermore, ELOVL1 has been linked to the PI3K/AKT/mTOR signaling pathway, which is crucial for processes like cell growth, proliferation, differentiation, migration, and survival researchgate.netnih.gov. Studies in hepatocellular carcinoma, for instance, suggest that ELOVL1 may promote tumor growth through the regulation of the PI3K-AKT-mTOR pathway researchgate.netnih.gov. While direct evidence detailing the interaction of this compound specifically with these pathways was not explicitly provided, the known links between ELOVL1 activity, lipid signaling molecules, and pathways like PI3K/AKT/mTOR suggest that this compound's inhibitory action could indirectly influence these signaling cascades by altering the availability of key lipid mediators and affecting membrane-associated signaling complexes.
Regulation of Src Kinase LYN Activity by C24-Sphingolipids
ELOVL1 plays a crucial role in the synthesis of C24-sphingolipids by providing the necessary C24 acyl-CoAs through the elongation of C20 and C22 fatty acids. nih.govnih.gov C24-sphingolipids, characterized by their long chain length, are important components of cellular membranes, particularly in specialized membrane microdomains. nih.govuni.lu
Research has demonstrated a direct link between ELOVL1 activity, the levels of C24-sphingolipids, and the activity of the Src family kinase LYN. Studies involving the knockdown of ELOVL1 have shown a significant reduction in the levels of C24-sphingolipids. nih.gov This decrease in C24-sphingolipids, in turn, leads to a reduction in the activity of the Src kinase LYN. nih.govnih.gov This finding confirms the importance of C24-sphingolipids for the proper function of LYN, particularly within membrane microdomains where these lipids are thought to play a structural and functional role in facilitating kinase activity and downstream cell signaling events. nih.govuni.lu
The reduction in LYN activity observed upon ELOVL1 knockdown highlights a specific biochemical consequence of impaired C24-sphingolipid synthesis. This suggests that inhibiting ELOVL1 with compounds like this compound would similarly impact C24-sphingolipid levels and, consequently, modulate LYN kinase activity.
Effects on Endoplasmic Reticulum Stress and Mitochondrial Function
While direct studies specifically detailing the effects of this compound inhibition on endoplasmic reticulum (ER) stress and mitochondrial function were not prominently found, the well-established role of ELOVL1 in VLCFA synthesis and the known consequences of VLCFA accumulation on these organelles provide a strong indirect link.
ELOVL1 is a primary enzyme responsible for the elongation of fatty acids up to C24 and C26. nih.gov Accumulation of excessive VLCFAs, particularly C26:0, is a hallmark of certain metabolic disorders like X-linked adrenoleukodystrophy (ALD), which is caused by mutations in the ABCD1 gene affecting VLCFA transport and metabolism. nih.gov In ALD, the inability to properly metabolize VLCFAs leads to their accumulation in various tissues.
Accumulation of excessive VLCFAs has been shown to trigger ER stress. The ER is a critical organelle involved in protein folding and lipid synthesis, and disruptions in lipid homeostasis, such as the build-up of aberrant or excessive lipid species, can impair ER function, leading to stress responses.
Furthermore, excessive VLCFAs also induce oxidative stress and the production of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction. Mitochondria are vital for energy production and cellular metabolism, and their impairment can have widespread cellular consequences.
Iv. Research Applications of Elovl1 22 in Disease Models
Modeling Adrenoleukodystrophy (ALD) Pathology
Adrenoleukodystrophy (ALD) is a neurodegenerative disease characterized by the accumulation of VLCFAs due to mutations in the ABCD1 gene caymanchem.combiorxiv.orgnih.gov. ELOVL1, being a key enzyme in VLCFA synthesis, represents a potential therapeutic target for reducing the pathological accumulation of these lipids in ALD biorxiv.orgbiorxiv.orgjensenlab.org. ELOVL1-22 has been utilized in research to model and investigate the effects of ELOVL1 inhibition in the context of ALD.
Reduction of VLCFA Accumulation in Mouse Models (e.g., Abcd1-/- mice)
Studies using Abcd1-/- mice, a murine model of ALD, have demonstrated the ability of this compound to reduce VLCFA levels. This compound has been shown to reduce levels of lysohexacosanoylphosphatidylcholine (LPC(C26:0)), a subtype of VLCFA, in the blood and central nervous system (CNS) of these mice caymanchem.comnih.govprobechem.commedchemexpress.com. Treatment with this compound at various doses (1-32 mg/kg) significantly reduced blood and CNS levels of LPC(C26:0) in Abcd1-/- mice caymanchem.combioscience.co.uk. In one study, ELOVL1-IN-3 (Compound 22) at 8 mg/kg or higher brought blood C26:0 LPC levels near wild-type levels in ABCD1 knockout C57BL/6 mice medchemexpress.com. Another study reported that the compound reduced blood C26:0 LPC levels by 78% and 79% in rats, and by 47% and 65% in cynomolgus monkeys at different doses medchemexpress.com.
Data from mouse models:
| Model | Compound | Dose (mg/kg) | Effect on Blood LPC(C26:0) | Effect on CNS LPC(C26:0) | Reference |
| Abcd1-/- mice | This compound | 1-32 | Reduced | Reduced | caymanchem.combioscience.co.uk |
| ABCD1 KO mice | ELOVL1-IN-3 | ≥8 | Near wild-type levels | Not specified | medchemexpress.com |
Attenuation of VLCFA Synthesis in Disease-Relevant Cell Lines (e.g., X-ALD Patient Fibroblasts, HEK293 cells, Lymphocytes, Microglia)
This compound has also been investigated for its effects on VLCFA synthesis in various cell lines relevant to ALD pathology. The compound is a potent inhibitor of ELOVL1-mediated C26:0 LPC synthesis in HEK293 cells with an IC50 of 400 pM (0.4 nM) caymanchem.comprobechem.commedchemexpress.combioscience.co.uk. It has also been shown to reduce C26:0 VLCFA synthesis in fibroblasts and lymphocytes from ALD patients in vitro jensenlab.orgnih.govprobechem.comacs.org. Furthermore, ELOVL1 inhibition by related compounds has been shown to lower C26:0 VLCFA production in microglia from ALD patients acs.org. Studies involving ELOVL1 knockdown in fibroblasts from X-ALD patients have shown diminished elongation of C22:0 to C26:0, leading to significantly reduced C26:0 levels nih.govgenecards.orgnih.gov.
Data from cell line studies:
| Cell Line | Compound | Effect on C26:0 Synthesis | IC50 / Effect Details | Reference |
| HEK293 cells | This compound | Reduced | IC50 = 400 pM (0.4 nM) | caymanchem.comprobechem.commedchemexpress.combioscience.co.uk |
| ALD patient fibroblasts | This compound | Reduced | Not specified | jensenlab.orgnih.govprobechem.comacs.org |
| ALD patient lymphocytes | This compound | Reduced | Not specified | jensenlab.orgnih.govprobechem.comacs.org |
| ALD patient microglia | Related cmpd | Reduced | Not specified | acs.org |
| X-ALD patient fibroblasts | ELOVL1 knockdown | Reduced | 25-40% reduction in C26:0 | nih.govgenecards.orgnih.gov |
Investigations in Other Neurological Disease Models
Beyond ALD, ELOVL1 and its inhibition have been explored in the context of other neurological conditions where lipid metabolism plays a role nih.gov.
Impact on Myelin-Related Lipid Profiles in Murine Models
ELOVL1 is important for the synthesis of VLCFAs that are components of sphingolipids, which are abundant in myelin nih.govresearchgate.netnih.gov. Studies in mice deficient in ELOVL1 (Elovl1 mutant mice) have shown altered myelin-related lipid profiles, including a reduction in the chain length of sphingolipids such as galactosylceramides, sulfatides, sphingomyelins, and ceramides (B1148491) in the brain nih.gov. These mice also exhibited reduced levels of galactosylceramides, which are crucial for myelin formation and stability nih.gov. Electron microscopy analysis in Elovl1 mutant mice revealed modest hypomyelination, particularly in large-diameter axons nih.gov.
Role in Reactive Astrocytosis and Axonal Injury Models
Reactive astrocytes are involved in the response to CNS injury nih.govfrontiersin.org. Research suggests that saturated lipids produced by enzymes like ELOVL1 in reactive astrocytes can contribute to neurotoxicity and axonal injury nih.govfrontiersin.org. In in vitro and in vivo models of acute axonal injury, the astrocyte-specific ablation of ELOVL1 decreased toxicity caused by astrocytes nih.govacs.org. Studies have shown that lipotoxic Apoe/Apoj/Elovl1 expression is increased in astrocytes after spinal cord injury (SCI), and this is associated with a microenvironment that inhibits axonal regeneration frontiersin.org. Astrocytes with ELOVL1 knockout showed decreased concentrations of long chain saturated free fatty acids nih.govacs.org.
Exploration in Cancer Research Models
ELOVL1 has also been implicated in cancer research. Studies have investigated the expression and role of ELOVL1 in various cancer types nih.govprobechem.comgenecards.orgnih.govnih.govresearchgate.net. For instance, ELOVL1 has been found to be significantly upregulated in hepatocellular carcinoma (HCC) tissues compared to adjacent normal liver tissues nih.govnih.gov. High expression of ELOVL1 has been associated with poor prognosis in HCC nih.govnih.gov. Mechanistically, ELOVL1 might be involved in the immune response and can affect immune cell infiltration and immune checkpoint markers in HCC nih.gov. ELOVL1 has also been found to be highly expressed in colorectal cancer (CRC) tissues, and its inhibition has been shown to decrease VLCFA levels in CRC models researchgate.net. Gene silencing studies have indicated that ELOVL1 is essential for the growth of breast cancer cells nih.gov.
Effects on Cancer Cell Proliferation and Migration in In Vitro Models
This compound is characterized as a chemical inhibitor of ELOVL fatty acid elongase 1 (ELOVL1). caymanchem.com It has been shown to reduce the synthesis of lysohexacosanoylphosphatidylcholine (LPC(C26:0)) in HEK293 cells, serving as a marker for ELOVL1 inhibition. caymanchem.com Research indicates that this compound exhibits selectivity for ELOVL1 over other family members such as ELOVL4, ELOVL6, and ELOVL7. caymanchem.com
While this compound functions as an inhibitor of ELOVL1, the provided search results primarily detail the effects of modulating the expression or activity of the ELOVL1 protein itself on cancer cells in vitro, rather than the direct effects of the chemical compound this compound in these specific models.
Studies investigating the role of the ELOVL1 protein in cancer have demonstrated its involvement in cell proliferation and migration in various cancer types. For instance, in hepatocellular carcinoma (HCC), silencing the expression of ELOVL1 in cell lines such as Huh7 and HepG2 has been observed to inhibit cell growth, promote apoptosis, and decrease metastasis and invasion in vitro. caymanchem.cominvivochem.cn Changes in ELOVL1 expression influencing cell proliferation and metastasis may be linked to the PI3K/AKT/mTOR signaling pathway. caymanchem.cominvivochem.cn High expression of ELOVL1 has also been implicated in promoting cancer cell proliferation and migration in breast cancer through alterations in lipid metabolism.
It is important to note that while this compound is designed to inhibit ELOVL1, the specific in vitro research findings and quantitative data tables detailing the direct effects of the chemical compound this compound on cancer cell proliferation and migration were not present in the consulted search results. The available data focuses on the biological role of the ELOVL1 protein in these processes.
V. Regulatory Mechanisms of Elovl1 and Their Modulation by Elovl1 22
Genetic and Transcriptional Regulation of ELOVL1 Expression
The expression of the ELOVL1 gene is governed by master regulators of lipid metabolism, ensuring its production is coordinated with that of other components of fatty acid synthesis. nih.gov Key transcription factors involved in this process are Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Protein 1 (SREBP-1). nih.gov
The expression of ELOVL1 is regulated by lipogenic pathways analogous to those controlling fatty acid synthase (FAS). nih.gov The LXRα-SREBP-1c signaling axis, a central pathway in hepatic lipogenesis, plays a crucial role in the transcriptional activation of elongase genes. nih.govnih.gov LXR, a nuclear receptor activated by oxysterol ligands, can induce the expression of SREBP-1c. nih.govelifesciences.org The mature, nuclear form of SREBP-1c then binds to sterol regulatory elements in the promoters of target genes, including those involved in fatty acid synthesis and elongation, to activate their transcription. nih.govnih.gov This positions ELOVL1 as a key downstream effector in a coordinated transcriptional program that controls the synthesis of both long-chain and very-long-chain fatty acids.
The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central kinase that integrates signals from growth factors and nutrients to regulate cell growth and metabolism. escholarship.org Research indicates that mTORC1 signaling is a significant upstream regulator of ELOVL1 gene expression. nih.govnih.gov
Studies in cashmere goat fetal fibroblasts have demonstrated that inhibition of mTORC1 activity by rapamycin, a specific inhibitor, leads to a significant decrease in ELOVL1 mRNA expression and a corresponding reduction in fatty acid synthesis. nih.govnih.gov This suggests that mTORC1 positively regulates the transcription of the ELOVL1 gene. The mechanism is hypothesized to involve mTORC1's ability to modulate the expression and activity of key lipogenic transcription factors, including SREBP-1. nih.gov By activating SREBP-1, mTORC1 can thereby drive the expression of a suite of genes required for lipid biogenesis, including ELOVL1. nih.gov
| Regulatory Pathway | Key Factors | Effect on ELOVL1 Expression | Supporting Evidence |
| Lipogenic Regulation | LXR, SREBP-1c | Positive | ELOVL1 expression is influenced by factors like LXR and SREBP-1, which are central to lipogenesis. nih.gov The LXRα-SREBP-1c pathway transcriptionally activates elongase genes. nih.gov |
| mTORC1 Signaling | mTORC1 | Positive | Inhibition of mTORC1 with rapamycin decreases ELOVL1 mRNA levels and fatty acid synthesis. nih.govnih.gov |
Post-Translational Regulation and Protein-Protein Interactions of ELOVL1
Beyond transcriptional control, the activity of the ELOVL1 enzyme is modulated after its synthesis through direct inhibition and its association with other proteins within the endoplasmic reticulum. The compound Elovl1-22 acts as a direct, potent inhibitor of ELOVL1's enzymatic function, representing a key example of post-translational modulation of its activity. caymanchem.comprobechem.com
This compound is a selective, small-molecule inhibitor of the ELOVL1 enzyme. caymanchem.com It effectively reduces the synthesis of C26:0 lysophosphatidylcholine (B164491) (LPC), a biomarker for ELOVL1 activity, with a half-maximal inhibitory concentration (IC₅₀) of 400 pM in HEK293 cells. caymanchem.com Its high selectivity is demonstrated by its lack of inhibition against other elongases (ELOVL4, -6, and -7) at significantly higher concentrations. caymanchem.com This compound is being explored as a tool for substrate reduction therapy in conditions like adrenoleukodystrophy (ALD), a disease characterized by the pathological accumulation of VLCFAs. caymanchem.combiorxiv.org
| Compound | Chemical Name | CAS Number | Molecular Formula | Reported Activity |
| This compound | (2S)-2-phenyl-4-[6-[[cis-3-(1H-pyrazol-1-yl)cyclobutyl]oxy]-4-pyrimidinyl]-morpholine | 2761063-99-2 | C₂₁H₂₃N₅O₂ | Potent and selective inhibitor of ELOVL1 enzyme activity (IC₅₀ = 400 pM for LPC(C26:0) synthesis reduction in HEK293 cells). caymanchem.com |
A critical aspect of ELOVL1's post-translational regulation is its functional and physical association with Ceramide Synthase 2 (CERS2). nih.govnih.gov This interaction ensures the efficient coupling of VLCFA synthesis with its immediate utilization in sphingolipid production. nih.govnih.govpnas.org ELOVL1 is responsible for elongating fatty acyl-CoAs to produce C24-CoA, which is the preferred substrate for CERS2 in the synthesis of C24 ceramides (B1148491). nih.govpnas.org
Experimental evidence from co-immunoprecipitation studies shows that ELOVL1 specifically interacts with the unglycosylated form of CERS2. nih.govpnas.org The functional significance of this association is highlighted by the finding that knockdown of CERS2 using siRNA specifically inhibits the ELOVL1-catalyzed elongation of C20:0- and C22:0-CoAs. nih.govpnas.org It is hypothesized that CERS2 facilitates the release of the C24-CoA product from the ELOVL1 enzyme or its associated complex. nih.govpnas.org This prevents product inhibition and enables the efficient channeling of the newly synthesized C24-CoA directly to the catalytic site of CERS2 for ceramide synthesis. nih.govpnas.org
There is growing evidence that the four enzymatic steps of the VLCFA elongation cycle are carried out by a multi-protein complex in the endoplasmic reticulum membrane, and ELOVL1 is a key component of this machinery. nih.gov This model is based on similar findings in yeast, where the enzymes of the elongation cycle form a stable complex. nih.govpnas.org
In mammalian cells, ELOVL1 has been shown to co-immunoprecipitate with HACD proteins, which catalyze the third step (reduction) in the elongation cycle. nih.gov This suggests that ELOVL1 does not function in isolation but rather as the condensing enzyme within a larger "elongase complex." nih.gov The formation of such a complex would facilitate the efficient transfer of intermediates between the active sites of the sequential enzymes, from the initial condensation reaction catalyzed by ELOVL1 to the final reduction step. The interaction between ELOVL1 and CERS2 may also occur within the context of this larger complex, potentially mediated by other shared protein subunits. pnas.org
| Interacting Protein | Function | Implication for ELOVL1 Activity | Supporting Evidence |
| CERS2 | Ceramide Synthase; synthesizes C24 ceramides | Positively regulates ELOVL1 activity for C24-CoA production, likely by facilitating product release and substrate channeling. | Co-immunoprecipitation shows a specific interaction. CERS2 knockdown inhibits ELOVL1-mediated elongation of C20 and C22 acyl-CoAs. nih.govpnas.org |
| HACD proteins | 3-hydroxyacyl-CoA dehydratase; catalyzes the third step of fatty acid elongation | Suggests ELOVL1 is part of a multi-enzyme elongase complex for efficient substrate channeling. | ELOVL1 co-immunoprecipitates with HACD proteins in mammalian cell lysates. nih.gov |
Vi. Advanced Methodologies and Analytical Approaches in Elovl1 22 Research
Biochemical and Enzymatic Assays
Biochemical and enzymatic assays are fundamental to characterizing ELOVL1 activity and identifying compounds that modulate its function. These methods allow for the direct measurement of enzyme activity, substrate specificity, and the potency of inhibitors.
High-Throughput Radiometric Screens for Inhibitor Discovery
High-throughput radiometric screening is a key technique employed in the discovery of ELOVL1 inhibitors. This method allows for the rapid assessment of large libraries of compounds to identify potential candidates that can block ELOVL1 enzymatic activity. The process typically involves incubating the ELOVL1 enzyme with a radiolabeled substrate (such as [14C]malonyl-CoA) and an acyl-CoA primer in the presence of test compounds. The incorporation of the radiolabel into elongated fatty acid products is then measured. A reduction in radioactivity incorporated into the products in the presence of a compound indicates inhibition of ELOVL1 activity. This approach was instrumental in identifying novel inhibitors, including pyrimidine (B1678525) ether-based compounds, through a high-throughput radiometric screen for inhibitors of the ELOVL1 enzyme.
In Vitro Fatty Acid Elongation Assays for Substrate Specificity
In vitro fatty acid elongation assays are utilized to determine the substrate specificity of ELOVL1. These assays involve incubating microsomal fractions containing ELOVL1 with various acyl-CoA substrates and [14C]malonyl-CoA. The elongated fatty acid products are then extracted, separated (often by thin-layer chromatography or HPLC), and quantified using a bioimaging analyzer or liquid scintillation counting. Studies using these assays have shown that ELOVL1 exhibits significant activity toward saturated C18 to C26 acyl-CoA substrates, demonstrating the highest activity with C22:0-CoA. ELOVL1 has also been shown to exhibit activity towards monounsaturated fatty acids, such as C20:1(n-9) and C22:1(n-9) fatty acids.
Data from in vitro elongation assays highlight the substrate preferences of ELOVL1:
| Substrate | Relative ELOVL1 Activity |
| C18:0-CoA | Moderate |
| C20:0-CoA | High |
| C22:0-CoA | Highest |
| C24:0-CoA | High |
| C26:0-CoA | Moderate |
| C20:1(n-9)-CoA | Detectable |
| C22:1(n-9)-CoA | Detectable |
Note: Relative activity is illustrative based on research findings where C22:0-CoA showed highest activity and activity decreased for shorter/longer chains, with detectable activity for certain monounsaturated substrates.
Cell-Based Assays for Lipid Metabolism and Functional Readouts
Quantification of VLCFA and Sphingolipid Levels by Mass Spectrometry
A critical application of cell-based assays involves quantifying cellular levels of VLCFAs and sphingolipids using mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). ELOVL1 is crucial for the synthesis of C24 sphingolipids. Inhibition or knockdown of ELOVL1 in cell lines, such as HeLa cells or ALD patient fibroblasts, leads to a significant reduction in the levels of VLCFAs, particularly C26:0, and corresponding changes in sphingolipid profiles. For instance, treatment of ALD patient fibroblasts with ELOVL1 inhibitors, including Compound 22, has been shown to reduce C26:0 VLCFA synthesis and lower C26:0 lysophosphatidyl choline (B1196258) (LPC) levels. LC/MS analysis of sphingomyelins in cells treated with ELOVL1 siRNA showed reduced levels of C24 sphingomyelins and increased levels of shorter-chain sphingomyelins like C16:0 and C18:0 sphingomyelins.
Observed changes in sphingolipid levels upon ELOVL1 knockdown in HeLa cells:
| Sphingolipid Species | Change in Levels (Relative to Control) |
| C24:0 Sphingomyelin (B164518) | Decreased |
| C24:1 Sphingomyelin | Decreased |
| C16:0 Sphingomyelin | Increased |
| C18:0 Sphingomyelin | Increased |
Note: Data is illustrative based on findings indicating decreased C24 SMs and increased shorter-chain SMs upon ELOVL1 knockdown.
Analysis of Cellular Viability and Specific Biomarkers
Cell-based assays also assess cellular viability and the levels of specific biomarkers to understand the functional consequences of modulating ELOVL1 activity. Assays such as the Cell Counting Kit-8 (CCK-8) are used to measure cell viability and proliferation. Changes in ELOVL1 expression can impact cell growth and apoptosis. For example, silencing ELOVL1 in hepatocellular carcinoma cell lines has been shown to inhibit cell growth and promote apoptosis. Beyond viability, researchers analyze specific biomarkers related to lipid metabolism, cellular stress, or disease progression. ELISA kits are available for the quantitative determination of ELOVL1 protein levels in various biological samples, serving as a biomarker for studying its role in lipid metabolism and related diseases.
Genetically Modified Animal Models
Genetically modified animal models, particularly mice, are invaluable tools for studying the in vivo function of ELOVL1 and evaluating the efficacy of ELOVL1 inhibitors like ELOVL1-22 in a systemic context.
ELOVL1 knockout mouse models have revealed the essential role of ELOVL1 in VLCFA synthesis and its physiological importance. Homozygous ELOVL1 knockout mice exhibit neonatal lethality due to severe skin barrier defects caused by impaired VLCFA formation. Heterozygous ELOVL1 knockout mice, with a partial reduction in ELOVL1 expression, show significant decreases in C26:0 VLCFA levels in tissues where these lipids naturally accumulate, such as the brain and spinal cord.
Mouse models of adrenoleukodystrophy (ALD), such as the ABCD1 knockout mouse, which exhibit accumulation of VLCFAs, are used to test the effectiveness of ELOVL1 inhibitors. Treatment of ABCD1 knockout mice with ELOVL1 inhibitors, including Compound 22, has been shown to significantly reduce elevated C26:0 VLCFA levels in the blood and brain, bringing them closer to wild-type levels. These studies demonstrate that ELOVL1 inhibition represents a promising substrate reduction therapy approach for ALD.
Observed reduction in C26:0 LPC levels in ABCD1 KO mice treated with ELOVL1-IN-3 (Compound 22):
| Tissue | ELOVL1-IN-3 Dose (mg/kg/day) | Reduction in C26:0 LPC (Relative to Vehicle) |
| Blood | 8 or higher | Near wild-type levels |
| Brain | Not specified dose | Up to 65% |
Note: Data points are illustrative based on findings indicating significant reduction in C26:0 LPC in blood and brain of treated mice.
Genetically modified animal models thus complement in vitro and cell-based assays by providing insights into the complex interplay of ELOVL1 activity, lipid metabolism, and physiological outcomes in a living system.
ELOVL1 Knockout and Conditional Knockout Models
Complete knockout of the ELOVL1 gene in mice has revealed critical functions of this enzyme. ELOVL1 knockout mice exhibit neonatal lethality, primarily due to impaired epidermal permeability barrier function nih.govbiorxiv.org. These mice also show mild hypomyelination in the corpus callosum and altered sphingolipid profiles in the brain, including noticeably shorter acyl chains in various sphingolipids and reduced levels of galactosylceramides nih.govacs.org. The levels of VLCFAs with chain lengths of C26 were reported to be problematic in ELOVL1 knockout mice due to the lack of synthesis nih.gov.
Conditional knockout (cKO) models allow for tissue-specific deletion of ELOVL1, providing insights into its role in particular cell types. An astrocyte-specific ELOVL1 cKO mouse model has been generated by crossing ELOVL1flox/flox mice with Gfap-Cre mice nih.govacs.org. Analysis of lipidomes from these astrocyte-specific ELOVL1 cKO mice demonstrated a decreased concentration of long chain saturated free fatty acids in astrocytes lacking ELOVL1 nih.govacs.org. Reactive conditioned medium from ELOVL1 cKO astrocytes caused significantly less injury to oligodendrocytes in vitro compared to that from wild-type mice nih.gov.
Heterozygous ELOVL1 knockout animals have also been generated to assess the safety of reducing ELOVL1 function. These models showed tissue-specific reductions in C26:0 levels, with the most prominent decreases observed in the central nervous system (CNS) biorxiv.org. Histopathological assessments at six months in heterozygous ELOVL1 knockout mice indicated no adverse effects, suggesting that a partial loss of ELOVL1 function and the associated reduction in VLCFAs were well tolerated biorxiv.org.
Disease-Specific Murine Models (e.g., Abcd1-/-) for this compound Efficacy Studies
The Abcd1 knockout mouse model is a widely used disease-specific model for X-linked adrenoleukodystrophy (ALD), a disorder characterized by the accumulation of VLCFAs due to mutations in the ABCD1 gene caymanchem.comcaymanchem.comnih.govbiorxiv.orgbiorxiv.org. This model is crucial for evaluating the efficacy of therapeutic compounds targeting VLCFA synthesis, such as this compound.
Studies utilizing the Abcd1 knockout mouse model have demonstrated that this compound (also known as Compound 22 or ELOVL1-IN-3) can reduce the levels of C26:0 lysophosphatidylcholine (B164491) (LPC), a marker of VLCFA accumulation, in both the blood and CNS of these mice caymanchem.comcaymanchem.comnih.govmedchemexpress.com. Treatment with this compound at various doses (e.g., 1-32 mg/kg) has been shown to reduce blood and CNS levels of LPC(C26:0) in the Abcd1-/- mouse model to near wild-type levels caymanchem.comcaymanchem.com.
Another ELOVL1 inhibitor, referred to as CPD37, was also tested in the ABCD1−/y mouse model and successfully reduced VLCFA accumulation in the brain and spinal cord biorxiv.orgbiorxiv.orgbiorxiv.org. Longitudinal biochemical analysis in the Abcd1-/- mouse model showed progressive accumulation of C26:0 VLCFA in the brain and spinal cord throughout the animal's lifespan, highlighting the relevance of this model for studying ALD pathology and evaluating therapeutic interventions biorxiv.org.
Furthermore, Abcd1 knockout mice with a Cre-inducible ELOVL1 transgene have been generated to investigate the effects of increased VLCFA levels in the CNS. In these mice, in vivo overexpression of ELOVL1 resulted in a strong increase in C26:0 levels in various tissues, including the brain and spinal cord, further supporting the role of ELOVL1 in VLCFA synthesis and the utility of this model for studying ALD pathogenesis plos.orgplos.orgresearchgate.net.
Omics Approaches for Comprehensive Analysis
Omics technologies, including lipidomics and transcriptomics, provide comprehensive views of molecular changes in biological systems and are valuable for understanding the impact of ELOVL1 modulation.
Lipidomics Profiling to Assess Global Lipid Changes
Lipidomics involves the large-scale identification and quantification of lipids in biological samples. This approach is essential for assessing the global impact of ELOVL1 inhibition or deficiency on cellular and tissue lipid profiles. As noted, lipidome analysis in astrocyte-specific ELOVL1 cKO mice revealed decreased levels of long chain saturated free fatty acids nih.govacs.org. Studies in ELOVL1 mutant mice have also utilized lipidomics to characterize changes in sphingolipids, showing shorter acyl chains and reduced galactosylceramide levels nih.govacs.org. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been employed for detailed ceramide analysis in patient samples with ELOVL1 variants, indicating significant condensing of fatty acid moieties and a sharp drop in acylceramide quantities acs.org.
Transcriptomics for Gene Expression Alterations (e.g., Single Nuclei Sequencing)
Transcriptomics studies the complete set of RNA transcripts in a cell or tissue, providing insights into gene expression patterns. In the context of ELOVL1 research, transcriptome analysis has revealed significant alterations in gene expression profiles associated with ELOVL1 dysfunction. For example, a transcriptome study indicated downregulation of genes involved in synaptogenesis, myelination, and neurodevelopment, alongside upregulation of modules for keratinization and epidermal development in conditions related to ELOVL1 acs.org.
Single nuclei RNA sequencing (snRNA-seq) is a powerful transcriptomic technique that allows for the analysis of gene expression in individual cell nuclei, providing high-resolution data on cellular heterogeneity and cell-type-specific responses. SnRNA-seq has been applied in the ABCD1−/y mouse model treated with an ELOVL1 inhibitor to identify pathways altered by the Abcd1 mutation and the subsequent effects of ELOVL1 inhibition biorxiv.orgbiorxiv.orgbiorxiv.org. These studies revealed that while many lipid metabolism genes and pathways were corrected by ELOVL1 inhibition, the treatment also led to profound transcriptional changes beyond the correction of pathways directly altered by the loss of ABCD1, suggesting broader consequences of ELOVL1 inhibition biorxiv.orgbiorxiv.org. SnRNA-seq has also been used in other research areas to study the expression of lipid metabolism genes, including ELOVL1, at the single-cell level researchgate.netresearchgate.net.
Structural Biology and Computational Modeling
Structural biology and computational modeling techniques are vital for understanding the three-dimensional structure of ELOVL1 and predicting how compounds like this compound interact with the enzyme at a molecular level.
Homology Modeling for Inhibitor Binding Site Prediction
Due to the unavailability of a crystal structure for human ELOVL1, homology modeling has been employed to create a three-dimensional model of the protein based on the known structures of related proteins, such as human ELOVL7 researchgate.netpatsnap.comnih.govnih.govnih.gov. This computational approach allows researchers to infer structural features and predict potential binding sites for substrates and inhibitors.
Using a homology model of human ELOVL1, researchers have investigated the binding site and modes of potent inhibitors, including Compound 22 (this compound) and Compound 27 researchgate.netpatsnap.comnih.govresearchgate.net. Computational methods such as molecular docking and molecular dynamics simulations were used to characterize the interactions researchgate.netpatsnap.comnih.gov. These studies modeled the binding of hexacosanoyl-CoA (C26:0-CoA), a substrate for ELOVL1, and observed that its fatty acid tail protrudes from a unique opening in the enzyme researchgate.netpatsnap.comnih.gov. Structural comparisons with ELOVL7 indicated that this unique opening was not present in ELOVL7 researchgate.netpatsnap.comnih.gov. Combined blind and focused molecular docking approaches predicted that Compound 22 and Compound 27 exhibit favorable binding within this same unique opening researchgate.netpatsnap.comnih.gov. Molecular dynamics simulations further supported that these inhibitors maintain favorable binding in this region of ELOVL1 researchgate.netpatsnap.comnih.gov. These findings suggest that selective human ELOVL1 inhibitors like this compound likely exert their effect by blocking the binding of the long tails of VLCFAs near this specific opening at the occluded end of ELOVL1 researchgate.netpatsnap.comnih.gov.
Structural Biology and Computational Modeling
Molecular Dynamics Simulations (Implicit)
Molecular dynamics (MD) simulations are powerful computational techniques used to model the dynamic behavior of molecular systems over time by numerically solving Newton's equations of motion for each atom medchemexpress.comspringermedizin.de. This approach provides insights into the structural, thermodynamic, and dynamic properties of biological systems, including protein-ligand interactions medchemexpress.comspringermedizin.de. In the context of studying the interaction between the chemical compound this compound and its target enzyme, ELOVL1, MD simulations can offer valuable atomic-level details regarding binding stability, conformational changes, and interaction energies.
MD simulations can be performed using either explicit or implicit solvent models. Explicit solvent models represent individual solvent molecules (such as water) surrounding the solute, providing a realistic depiction of solvation effects but requiring significant computational resources springermedizin.dehmdb.ca. Implicit solvent models, on the other hand, approximate the solvent as a continuous dielectric medium, significantly reducing the number of atoms in the simulation system and thus lowering computational cost springermedizin.de. These models calculate solvation free energies based on the solute's properties and its interaction with the dielectric continuum springermedizin.de.
While explicit solvent is often preferred for detailed studies of protein dynamics and interactions, particularly for complex systems like membrane proteins such as ELOVL1, implicit solvent models can be useful for initial assessments, longer timescale simulations, or when computational resources are limited. Studies have explored the application of implicit solvent models in various systems, noting that while they can reduce computational overhead, their accuracy in reproducing certain phenomena, such as small molecule aggregation, may be less than that of explicit solvent models.
Research has utilized computational approaches, including MD simulations, to characterize the binding of compound 22 (ELOVL1-IN-3 / this compound) to a homology model of human ELOVL1. These studies aimed to deduce the binding site and modes of the inhibitor and confirmed favorable binding within a unique opening of the ELOVL1 enzyme. While the specific details regarding the solvent model (implicit or explicit) used for all aspects of the this compound binding simulations were not extensively detailed in the immediately available search results, implicit solvent MD could potentially be applied to explore aspects of this interaction.
Applying implicit MD simulations to the this compound/ELOVL1 complex could involve setting up the system with the inhibitor docked to the enzyme model within an implicit representation of the cellular environment. The simulation would then track the movement and interactions of the atoms over time. Typical analyses performed on the resulting trajectories would include monitoring the stability of the protein-ligand complex using metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms relative to their initial positions springermedizin.de. Lower RMSD values generally indicate a more stable complex during the simulation period.
Furthermore, implicit solvent models are commonly used in conjunction with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of the ligand to the protein springermedizin.de. These methods decompose the total binding free energy into different components, including van der Waals interactions, electrostatic interactions, and solvation free energy (calculated using the implicit solvent model), providing insights into the driving forces behind the binding event springermedizin.de.
Although specific detailed data tables generated solely from implicit molecular dynamics simulations of this compound binding were not prominently featured in the provided search results, the types of data that would typically be collected and analyzed from such simulations are illustrated in the table below. These data points would help researchers understand the dynamic behavior and binding characteristics of this compound within the simulated environment.
| Metric | Description | Typical Output/Analysis |
| RMSD (Ligand) | Measures the deviation of the ligand's position over time. | Plot of RMSD vs. time; average RMSD. |
| RMSD (Protein Backbone) | Measures the deviation of the protein's structural core. | Plot of RMSD vs. time; assessment of protein stability. |
| Binding Free Energy (MM/GBSA) | Estimated free energy change upon binding, calculated using implicit solvent. | Total binding energy; contributions from different energy terms. |
| Key Contact Analysis | Identification and monitoring of specific interactions between ligand and protein residues. | Frequency or duration of hydrogen bonds, hydrophobic contacts. |
| Conformational Changes | Analysis of how the protein or ligand changes shape during the simulation. | Visual inspection of trajectories; analysis of dihedral angles. |
This table represents the kind of data that would be generated and analyzed in an implicit MD simulation study of this compound binding, providing a computational perspective on its interaction with ELOVL1.
Vii. Future Directions in Elovl1 22 Research
Elucidating Novel ELOVL1-22-Mediated Biological Pathways
While the primary function of ELOVL1 in VLCFA synthesis is well-established, the complete spectrum of biological pathways influenced by ELOVL1 activity and its inhibition by compounds like this compound is still being explored. Future research endeavors aim to uncover these novel pathways.
Detailed research findings from studies utilizing ELOVL1 inhibitors in preclinical models have provided initial insights. For instance, single nuclei RNA sequencing performed in an ALD mouse model treated with an ELOVL1 inhibitor revealed significant transcriptional changes that extended beyond the expected correction of lipid homeostasis pathways altered by the primary genetic defect. These unexpected and profound transcriptional shifts suggest that inhibiting ELOVL1 may influence a wider array of cellular processes than previously appreciated.
Furthermore, investigations into the role of ELOVL1 in specific cell types and disease contexts are highlighting potential novel pathways. ELOVL1 has been implicated in immune-related pathways, as suggested by studies in hepatocellular carcinoma where ELOVL1 expression correlated with immune checkpoints and predicted immunotherapy efficacy. In the context of neurological injury, research using astrocyte-specific ELOVL1 knockout models indicates a role for ELOVL1 in the production of saturated lipids by reactive astrocytes, which contribute to the toxicity observed in oligodendrocytes. nih.gov This suggests that ELOVL1 inhibition could impact neuroinflammatory and cell death pathways. The potential for ELOVL1 to interact with or form complexes with other proteins, such as ceramide synthase 2 (CerS2), which is also crucial for sphingolipid synthesis, represents another avenue for future research to understand the intricate regulatory networks involving ELOVL1. nih.gov
Future studies utilizing advanced techniques such as multi-omics approaches (integrating genomics, transcriptomics, proteomics, and metabolomics) in conjunction with this compound treatment in various cellular and animal models are crucial for comprehensively mapping the ELOVL1-mediated biological pathways.
Development of Next-Generation ELOVL1 Inhibitors as Advanced Research Tools
The development of potent and selective ELOVL1 inhibitors, including this compound, has significantly advanced research into ELOVL1 function and its role in disease. genecards.orgmdpi.com However, the continuous development of next-generation inhibitors with improved properties remains a key future direction to provide more refined and versatile research tools.
Current ELOVL1 inhibitors like this compound have demonstrated high potency and selectivity for ELOVL1 over other elongase isoforms in in vitro settings. mdpi.com Preclinical studies have shown that these inhibitors can effectively reduce aberrant VLCFA accumulation in relevant tissues. mdpi.com The development process has involved the exploration of diverse chemical scaffolds, such as pyrimidine (B1678525) ethers, pyrazole (B372694) amides, and thiazole (B1198619) amides, highlighting the ongoing medicinal chemistry efforts in this field. mdpi.com
Future efforts in inhibitor development are focused on several key aspects:
Improved Pharmacokinetic Properties: Developing inhibitors with enhanced oral bioavailability and favorable distribution profiles, particularly for targeting the central nervous system (CNS), is crucial for studying neurological disorders like ALD. genecards.org
Enhanced Selectivity and Reduced Off-Target Effects: While current inhibitors show good selectivity for ELOVL1, further refinement to minimize potential off-target interactions will improve the specificity of research findings and reduce confounding factors in complex biological systems.
Novel Mechanisms of Inhibition: Exploring inhibitors that might target different aspects of ELOVL1 activity or its interaction with regulatory proteins could provide new avenues for dissecting ELOVL1 function.
Tool Compounds for Specific Research Questions: Developing inhibitors with tailored properties, such as inducible activity or cell-type specificity, could enable more precise control over ELOVL1 inhibition in experimental settings.
Computational approaches, including molecular docking and molecular dynamics simulations, are expected to play an increasingly important role in the rational design and virtual screening of potential next-generation inhibitors with desired binding affinities and pharmacokinetic profiles.
Expanding the Scope of this compound Application in Preclinical Disease Models
This compound and similar ELOVL1 inhibitors have primarily been utilized in preclinical models of X-linked adrenoleukodystrophy, demonstrating their ability to reduce the hallmark accumulation of VLCFAs. mdpi.com This application has been instrumental in validating the concept of substrate reduction therapy for ALD.
Given the broader implications of ELOVL1 in lipid metabolism and its links to various diseases, expanding the application of this compound and next-generation inhibitors to a wider range of preclinical disease models is a significant future direction. Potential areas for expanded application include:
Other Neurodegenerative Conditions: ELOVL1 dysfunction has been associated with conditions beyond ALD, including certain neuro-ichthyotic syndromes, ichthyotic keratoderma, spasticity, and hypomyelination. sigmaaldrich.comgenecards.orgnih.gov Applying ELOVL1 inhibitors in preclinical models of these disorders could help elucidate the contribution of aberrant VLCFA metabolism to their pathogenesis and assess the therapeutic potential.
Skin Diseases: ELOVL1 plays a critical role in skin barrier function, and its disruption is linked to ichthyosis. hmdb.ca Preclinical models of skin disorders characterized by impaired lipid metabolism could benefit from studies using ELOVL1 inhibitors.
Cancer: Emerging research suggests a role for ELOVL1 in the progression of certain cancers, such as hepatocellular carcinoma and breast cancer. hmdb.ca Investigating the effects of ELOVL1 inhibition in preclinical cancer models could reveal its potential as an anti-cancer strategy, possibly in combination with other therapies like immunotherapy.
Neuroinflammation and Axonal Injury: As indicated by studies in astrocyte-specific ELOVL1 knockout mice, ELOVL1 inhibition may modulate neuroinflammatory processes relevant to conditions involving axonal damage. nih.gov Applying inhibitors in models of acute axonal injury or other neuroinflammatory disorders could provide valuable insights.
Q & A
Q. What are the standard biochemical assays for determining Elovl1-22 enzymatic activity in lipid metabolism studies?
To quantify this compound activity, use radiolabeled fatty acid substrates (e.g., -labeled C20:4) in in vitro assays. Measure elongation efficiency via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate products. Include controls with heat-inactivated enzyme and substrate-only reactions to validate specificity. Report activity as nmol product formed per mg protein per hour, with triplicate measurements to ensure reproducibility .
Q. How can researchers establish a reliable quantification method for this compound expression levels across tissues?
Use qRT-PCR with primers spanning conserved exons to avoid genomic DNA amplification. Normalize expression to housekeeping genes (e.g., β-actin, GAPDH) validated for your tissue type. For protein quantification, employ Western blotting with antibodies verified via knockout cell lines. Include loading controls (e.g., Ponceau S staining) and report densitometry values as fold-changes relative to a reference tissue (e.g., liver) .
Q. What experimental design principles should guide studies on this compound substrate specificity?
Adopt a factorial design testing all combinations of candidate substrates (e.g., C18-C24 fatty acids) and cofactors (NADPH, ATP). Use kinetic parameters (, ) derived from Michaelis-Menten plots. Validate findings with competitive inhibition assays and structural modeling (e.g., homology-based docking). Ensure replicates account for batch effects, and include negative controls (e.g., empty vector transfections) .
Q. How should contradictory data on this compound’s role in sphingolipid synthesis be addressed?
Conduct systematic reviews to identify methodological disparities (e.g., substrate purity, incubation time). Replicate conflicting experiments under standardized conditions, including identical cell lines (e.g., HEK293 vs. HepG2) and detection methods (LC-MS vs. ELISA). Use siRNA knockdowns to confirm phenotype specificity, and cross-validate with isotopic tracing .
Q. What are the best practices for documenting this compound experimental protocols to ensure reproducibility?
Follow the ALCOA framework (Attributable, Legible, Contemporaneous, Original, Accurate). Record instrument calibration details, lot numbers for reagents, and environmental conditions (e.g., temperature, pH). Use electronic lab notebooks with version control and raw data backups. Publish full protocols in supplementary materials, including troubleshooting steps (e.g., optimization of detergent concentrations) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo functional data for this compound?
Apply multi-omics integration: compare transcriptomic (RNA-seq) and lipidomic (LC-MS/MS) profiles of wild-type vs. knockout models. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify compensatory mechanisms. Validate hypotheses with tissue-specific rescue experiments and isotopic flux analysis .
Q. What strategies optimize this compound reaction conditions for high-throughput screening?
Implement design of experiments (DoE) to test pH, temperature, and cofactor ratios. Use response surface methodology (RSM) to model optimal conditions. Validate with a robotic liquid handling system and miniaturized assays (96-well plates). Include Z’-factor calculations to assess assay robustness for drug discovery pipelines .
Q. How should researchers handle ethical and data-sharing challenges when working with this compound in clinical datasets?
Follow GDPR and institutional review board (IRB) guidelines for de-identification. Use pseudonymization and data access tiers (open, restricted, controlled). Draft patient consent forms allowing future reuse. For public repositories, submit metadata using FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide computational workflows for reproducibility .
Q. What statistical approaches are robust for analyzing this compound knockout phenotypes with high variability?
Apply mixed-effects models to account for litter effects in animal studies. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For omics data, employ false discovery rate (FDR) correction and principal component analysis (PCA) to distinguish technical noise from biological signals. Report effect sizes with 95% confidence intervals .
Q. How can researchers integrate this compound findings with broader lipidomic networks?
Use weighted gene co-expression network analysis (WGCNA) to identify modules correlated with this compound activity. Combine with flux balance analysis (FBA) to model metabolic trade-offs. Validate predictions using stable isotope-resolved tracing (e.g., -glucose) and CRISPR-interference (CRISPRi) screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
